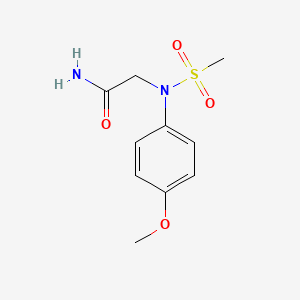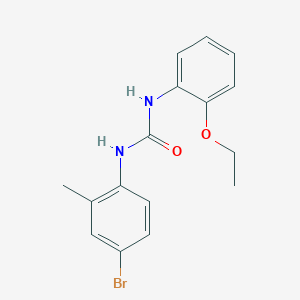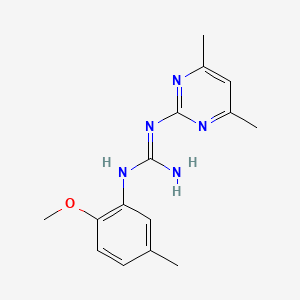
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MSV-III, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide drugs and has been studied for its ability to inhibit certain enzymes and modulate cellular signaling pathways.
Mechanism of Action
The mechanism of action of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its ability to inhibit the activity of certain enzymes and modulate cellular signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in tumor growth and metastasis. Additionally, this compound can inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix components and tumor invasion.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit tumor cell proliferation and induce apoptosis, or programmed cell death. Additionally, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis. Furthermore, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for laboratory experiments. This compound is stable and can be easily synthesized, making it readily available for research purposes. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to further investigate the mechanism of action of this compound and its ability to modulate cellular signaling pathways. Additionally, future studies could investigate the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease. Furthermore, the development of novel this compound analogs may lead to the discovery of more potent and selective compounds for the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with N-methylglycine to form N-methyl-N-(4-methoxyphenyl)sulfonylglycine. This intermediate is then reacted with methylsulfonyl chloride to produce the final product, this compound.
Scientific Research Applications
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that this compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which are involved in cancer progression and inflammation.
Properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-16-9-5-3-8(4-6-9)12(7-10(11)13)17(2,14)15/h3-6H,7H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFHQPKNNHEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)



![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5835527.png)
![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5835549.png)
![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)


![ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate](/img/structure/B5835580.png)

